[3,4'-Bipyridin]-5-amine, 6-methoxy-
Description
While direct and extensive research on [3,4'-Bipyridin]-5-amine, 6-methoxy- is not widely present in publicly accessible literature, its chemical architecture allows for a scientifically grounded discussion of its potential significance. The true value of this molecule can be appreciated by first understanding the broader family of compounds to which it belongs.
Bipyridines, particularly the 2,2'- and 4,4'-isomers, are renowned for their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This property has made them indispensable in the development of catalysts, photosensitizers, and supramolecular assemblies. nih.govmdpi.com The introduction of substituents onto the bipyridine core is a powerful strategy for fine-tuning the steric and electronic properties of these ligands, thereby influencing the characteristics of the resulting metal complexes. sfasu.edu For instance, the electronic nature of the substituents can modulate the redox potentials and photophysical properties of the complexes, a critical aspect in the design of materials for light-emitting diodes (LEDs) and solar energy conversion. researchgate.net
The synthesis of substituted bipyridines has evolved significantly over the years, with cross-coupling reactions such as Suzuki, Stille, and Negishi couplings being prominent methods for creating both symmetrical and unsymmetrical derivatives. mdpi.comnih.gov These synthetic advancements have opened the door to a vast chemical space, enabling the creation of bipyridines with tailored functionalities.
The presence of both an amine (-NH2) and a methoxy (B1213986) (-OCH3) group on the [3,4'-Bipyridin]-5-amine, 6-methoxy- framework is particularly noteworthy. Both are strong electron-donating groups, which can significantly impact the electronic landscape of the bipyridine system.
The amine group is a versatile functional handle. Its basic nature allows for protonation, which can alter the electronic and photophysical properties of the molecule. tandfonline.com Furthermore, the amine group can act as a hydrogen bond donor, influencing intermolecular interactions and the self-assembly of molecules in the solid state. In the context of coordination chemistry, the amine group can either be a coordination site itself or modulate the electronic properties of the bipyridine ligand, thereby affecting the catalytic activity or photophysical behavior of the metal complex. tandfonline.com
The methoxy group , with its electron-donating character, can increase the electron density on the pyridine (B92270) ring, which in turn affects the ligand's ability to coordinate with metal ions. researchgate.net This functionalization can also influence the solubility of the molecule, a crucial factor in both synthetic procedures and practical applications. In the realm of materials science, methoxy-substituted bipyridines have been incorporated into fluorescent materials and organic light-emitting diodes (OLEDs).
The synergistic effect of having both an amine and a methoxy group on the same bipyridine scaffold can lead to unique properties. The combination of these electron-donating groups can create a "push-pull" system within the molecule, which is often associated with interesting photophysical properties, such as enhanced fluorescence.
The history of bipyridine chemistry dates back to the late 19th century, with the discovery of 2,2'-bipyridine (B1663995) in 1888. nih.gov Since then, the field has expanded exponentially, with a continuous stream of new derivatives being synthesized and characterized.
Medicinal Chemistry: The pyridine ring is a common feature in many pharmaceuticals. The presence of amine and methoxy groups could impart biological activity, making this compound a scaffold for the development of new therapeutic agents.
Materials Science: The potential for "push-pull" electronics and fluorescence suggests that [3,4'-Bipyridin]-5-amine, 6-methoxy- could be a building block for novel organic electronic materials, sensors, or imaging agents.
Catalysis: As a functionalized ligand, it could be used to create metal complexes with unique catalytic properties, potentially for applications in organic synthesis or industrial processes.
Below are interactive data tables showcasing research findings for related substituted bipyridine compounds, illustrating the impact of functionalization on their properties and applications.
| Compound Name | Functional Groups | Key Research Finding | Application Area |
| 4,4'-bis(di-p-anisylamino)-2,2'-bipyridine | Amine | Enhanced electronic coupling between amine groups upon chelation with Ru(bpy)2. | Molecular electronics |
| 6,6'-dimethyl-2,2'-bipyridine | Methyl | Can be synthesized from the reaction of 2-methylpyridine (B31789) with FeCl3. nih.gov | Ligand Synthesis |
| 4,4'-dicarboxy-2,2'-bipyridine | Carboxylic Acid | Key intermediate for the synthesis of other bipyridine derivatives. scielo.br | Synthetic Chemistry |
| 4-(indol-4-yl)-2,2'-bipyridine | Indole (B1671886) | The indole substituent is significantly rotated out of the bipyridine plane due to steric hindrance. nih.gov | Structural Chemistry |
| Synthetic Method | Description | Applicability | Reference |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Widely used for creating C-C bonds to functionalize bipyridines. | mdpi.com |
| Stille Coupling | Palladium-catalyzed coupling of an organostannane with an organohalide. | Effective for bipyridine synthesis, but organotin reagents are toxic. | mdpi.com |
| Negishi Coupling | Nickel- or palladium-catalyzed coupling of an organozinc compound with an organohalide. | An alternative to Stille coupling with high catalytic activity. | nih.gov |
| Ullmann Reaction | Copper-mediated coupling of two aryl halides. | Useful for the synthesis of symmetrical bipyridines. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(12)6-9(7-14-11)8-2-4-13-5-3-8/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMZUMTPNGZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552969 | |
| Record name | 6-Methoxy[3,4'-bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-36-0 | |
| Record name | 6-Methoxy[3,4'-bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Bipyridin 5 Amine, 6 Methoxy
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Bipyridine Core
A retrosynthetic analysis of [3,4'-Bipyridin]-5-amine, 6-methoxy- suggests that the key disconnection is the C-C bond between the two pyridine (B92270) rings. This leads to two primary pyridine building blocks. The most logical disconnection is at the C3-C4' bond, which is a common strategy for the synthesis of 3,4'-bipyridines.
This retrosynthetic approach simplifies the complex target molecule into two more readily accessible pyridine precursors: a 3-substituted pyridine and a 4-substituted pyridine. The choice of the leaving group (X) and the organometallic or boronic acid/ester group (Y) on the respective pyridine rings is crucial for the subsequent cross-coupling reaction.
For instance, one precursor could be a 3-halopyridine derivative carrying the 5-amino and 6-methoxy substituents, and the other could be a pyridine-4-boronic acid or a 4-halopyridine. The specific choice of "X" and "Y" will depend on the chosen cross-coupling methodology.
A plausible set of synthetic precursors would be:
Precursor A: 5-bromo-2-methoxy-pyridin-3-amine
Precursor B: Pyridine-4-boronic acid
The synthesis of these precursors would involve functional group interconversions and regioselective substitutions on the pyridine rings.
Development of Efficient and Selective Synthetic Pathways to [3,4'-Bipyridin]-5-amine, 6-methoxy-
The construction of the bipyridine core from the proposed precursors can be efficiently achieved through modern cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic rings and have been extensively used in the synthesis of bipyridines. mdpi.com Several methods are applicable for the synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy-.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for bipyridine synthesis due to the stability and commercial availability of boronic acids. wikipedia.org The reaction would involve the coupling of a 3-halopyridine derivative with a pyridine-4-boronic acid in the presence of a palladium catalyst and a base. mdpi.com The presence of the primary amine group on one of the coupling partners can sometimes be problematic, but studies have shown that Suzuki couplings can be performed on heteroaryl halides bearing a primary amine group without the need for a protecting group. acs.orgacs.org
Catalyst Systems: A variety of palladium catalysts can be employed, such as Pd(PPh₃)₄, PdCl₂(dppf), or more advanced catalysts with bulky, electron-rich phosphine (B1218219) ligands like XPhos, which can improve reaction efficiency. nih.govmdpi.com
Bases: The choice of base is critical and can significantly affect the reaction yield. acs.orgresearchgate.net Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. nih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. orgsyn.org While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com For the target molecule, this could involve the reaction of a 3-halopyridine with a 4-(tributylstannyl)pyridine. preprints.org
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.org Negishi coupling is known for its high functional group tolerance. orgsyn.orgorgsyn.org The synthesis could proceed via the reaction of a 3-halopyridine with a 4-pyridylzinc halide. preprints.org
A comparison of these common palladium-catalyzed cross-coupling reactions for bipyridine synthesis is presented in the table below.
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acid/ester | Stable, commercially available reagents; mild reaction conditions. nih.govmdpi.com | Can be sensitive to steric hindrance. |
| Stille | Organotin | High functional group tolerance. mdpi.compreprints.org | Toxicity of tin reagents. mdpi.com |
| Negishi | Organozinc | High reactivity and functional group tolerance. preprints.orgorgsyn.org | Reagents can be moisture-sensitive. |
While cross-coupling reactions are the most direct approach, novel cyclization methods for pyridine ring formation could also be envisioned, although they represent a more complex and less direct route for a substituted bipyridine. For instance, aza-Diels-Alder reactions can be employed to construct one of the pyridine rings onto a pre-existing functionalized pyridine. nih.govwikipedia.orgrsc.org This would involve a [4+2] cycloaddition between a 1-azadiene and an alkyne or an alkene equivalent. rsc.org However, the synthesis of the required diene and dienophile precursors with the correct substitution pattern for the target molecule would be challenging.
Another approach could involve a one-pot multicomponent reaction to construct one of the pyridine rings. nih.govorganic-chemistry.org These reactions can form highly substituted pyridines from simple starting materials in a single step. core.ac.ukresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed Suzuki-Miyaura coupling, several parameters can be fine-tuned:
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky and electron-rich ligands often improve the catalytic activity, especially for challenging substrates. nih.gov
Base: The strength and solubility of the base can have a profound effect on the reaction rate and yield. acs.org A screening of different bases is often necessary.
Solvent: The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. Common solvents include toluene, dioxane, and DMF, often in the presence of water. wikipedia.org
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.
Reactant Stoichiometry: The ratio of the coupling partners and the amount of boronic acid or ester can be adjusted to drive the reaction to completion.
A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the effects of these variables and identify the optimal reaction conditions.
| Parameter | Variables to Consider | Potential Impact on Yield |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various phosphine ligands | Catalyst activity and stability. nih.gov |
| Ligand | PPh₃, dppf, XPhos, SPhos | Steric and electronic properties influence oxidative addition and reductive elimination steps. wikipedia.org |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength and solubility affect the transmetalation step. acs.orgacs.org |
| Solvent | Toluene, Dioxane, DMF, THF, often with water | Solubility of reactants and catalyst, and temperature control. wikipedia.org |
| Temperature | Room temperature to reflux | Reaction rate and potential for side reactions or decomposition. |
Principles of Green Chemistry Applied to [3,4'-Bipyridin]-5-amine, 6-methoxy- Synthesis
Applying the principles of green chemistry to the synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy- can reduce its environmental impact. rasayanjournal.co.in
Atom Economy: Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, generally have good atom economy. One-pot syntheses, where multiple steps are performed in a single reactor, can further improve atom and step economy. core.ac.ukrsc.org
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. For Suzuki couplings, reactions can sometimes be performed in water or in deep eutectic solvents. researchgate.netrsc.org Solventless reactions are another green alternative for certain synthetic steps. researchgate.netacs.orgflinders.edu.au
Catalysis: The use of highly efficient catalysts at low loadings minimizes waste. The development of reusable heterogeneous catalysts is also a key area of green chemistry research. nih.gov
Energy Efficiency: Performing reactions at lower temperatures, for example by using more active catalysts, reduces energy consumption. Microwave-assisted synthesis can sometimes shorten reaction times and improve energy efficiency. rasayanjournal.co.in
Renewable Feedstocks: While not directly applicable to the core aromatic structures in this case, the principles of using renewable starting materials should be considered where possible for substituents.
By carefully selecting the synthetic route and optimizing reaction conditions with these principles in mind, the synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy- can be made more sustainable.
Sophisticated Spectroscopic and Analytical Investigations of 3,4 Bipyridin 5 Amine, 6 Methoxy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in [3,4'-Bipyridin]-5-amine, 6-methoxy-. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural map of the molecule can be assembled.
The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons on the two pyridine (B92270) rings, as well as signals for the amine and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nature of the pyridine nitrogen atoms. The protons on the substituted pyridine ring are expected to be more shielded (appear at a lower ppm) compared to those on a standard pyridine ring.
The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbons attached to the electronegative nitrogen, oxygen, and amine groups will appear at characteristic downfield shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) |
| Amine-H | ~4.5-5.5 | Broad Singlet | C2 | ~145-150 |
| Methoxy-H | ~3.9-4.1 | Singlet | C3 | ~140-145 |
| H-2' | ~8.6-8.8 | Doublet | C4 | ~105-110 |
| H-6' | ~8.6-8.8 | Doublet | C5 | ~135-140 |
| H-3' | ~7.4-7.6 | Doublet | C6 | ~155-160 |
| H-5' | ~7.4-7.6 | Doublet | C2' | ~148-152 |
| H-2 | ~8.0-8.2 | Singlet | C3' | ~122-126 |
| H-4 | ~7.0-7.2 | Singlet | C4' | ~138-142 |
| C5' | ~122-126 | |||
| C6' | ~148-152 | |||
| Methoxy-C | ~55-60 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the 4'-pyridyl ring (H-2' with H-3', and H-5' with H-6'). The isolated singlets of the other pyridine ring (H-2 and H-4) would not show COSY correlations to other aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton. For example, the proton signal at ~4.0 ppm would correlate to the methoxy carbon signal at ~55-60 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure and conformation. NOESY correlations would be expected between the methoxy protons and the H-2 proton, confirming their spatial proximity.
In cases of severe signal overlap or ambiguity, isotopic labeling could be employed. Synthesizing the molecule with ¹³C-enriched or ¹⁵N-enriched precursors would allow for more sensitive and specific NMR experiments. For instance, ¹⁵N labeling of the amine group or the pyridine rings would enable ¹H-¹⁵N HMBC experiments, which could help in definitively assigning nitrogen-adjacent protons and carbons and provide insights into hydrogen bonding.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that are invaluable for identifying the functional groups present in [3,4'-Bipyridin]-5-amine, 6-methoxy-.
Amine Group: The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum. The N-H bending (scissoring) mode should be observable around 1600-1650 cm⁻¹.
Methoxy Group: The C-H stretching vibrations of the methyl group will be found just below 3000 cm⁻¹. The characteristic C-O stretching vibration is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Bipyridine Core: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings will produce a series of characteristic bands in the 1400-1610 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, provide further confirmation of the heterocyclic structure. researchgate.net
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium / Medium |
| Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 | Strong / Weak |
| Aromatic Rings | C-H Stretch | 3010 - 3100 | Medium / Strong |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium / Medium |
| Bipyridine Core | C=C / C=N Ring Stretch | 1400 - 1610 | Strong / Strong |
| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1200 - 1275 | Strong / Medium |
| Methoxy (-OCH₃) | C-O Symmetric Stretch | 1000 - 1050 | Medium / Weak |
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For [3,4'-Bipyridin]-5-amine, 6-methoxy- (Molecular Formula: C₁₁H₁₁N₃O), the exact molecular weight can be calculated.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The primary peak observed would be the molecular ion [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule include:
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ fragment.
Loss of a molecule of formaldehyde (CH₂O) from the methoxy group, leading to an [M-30]⁺ fragment.
Cleavage at the C-C bond linking the two pyridine rings, resulting in fragments corresponding to the individual substituted pyridine ions.
X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for [3,4'-Bipyridin]-5-amine, 6-methoxy- is currently available in public databases, its solid-state architecture can be predicted based on similar structures, such as 4,4′-dimethoxy-2,2′-bipyridine. researchgate.net
The analysis would reveal precise bond lengths, bond angles, and torsion angles. A key feature would be the dihedral angle between the two pyridine rings, which indicates the degree of twisting around the central C-C bond. This angle is influenced by steric hindrance and crystal packing forces.
Furthermore, X-ray crystallography would elucidate the network of intermolecular interactions that govern the crystal packing. For this molecule, several interactions are expected:
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atoms can act as hydrogen bond acceptors, leading to the formation of chains or sheets within the crystal lattice.
π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal structure. researchgate.net
C-H···N and C-H···O Interactions: Weaker hydrogen bonds involving the aromatic and methoxy C-H groups as donors and the pyridine nitrogen or methoxy oxygen as acceptors are also probable.
UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Behavior of [3,4'-Bipyridin]-5-amine, 6-methoxy-
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of [3,4'-Bipyridin]-5-amine, 6-methoxy- is expected to be dominated by transitions involving the π-electron system of the bipyridine core.
π→π* Transitions: These high-energy transitions are characteristic of aromatic and conjugated systems. The bipyridine framework will give rise to strong absorption bands, typically in the UV region (250-350 nm). The presence of the electron-donating amine and methoxy groups (auxochromes) is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted bipyridine.
n→π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π→π* transitions and may appear as shoulders on the main absorption bands at longer wavelengths. researchgate.netacs.org
The solvent environment can influence the position of these absorption bands. Polar solvents may stabilize the ground or excited states differently, leading to shifts in the absorption maxima (solvatochromism).
Theoretical and Computational Studies on 3,4 Bipyridin 5 Amine, 6 Methoxy
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies utilizing quantum chemical calculations to determine the electronic structure and predict the reactivity of [3,4'-Bipyridin]-5-amine, 6-methoxy- were identified.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics
There are no available research findings or data tables from Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, bond lengths, bond angles, or energetic properties of [3,4'-Bipyridin]-5-amine, 6-methoxy-.
Ab Initio Methods for High-Accuracy Electronic Properties
Information regarding the application of high-accuracy ab initio methods to calculate the electronic properties, such as ionization potential, electron affinity, or electronic transitions for [3,4'-Bipyridin]-5-amine, 6-methoxy-, is not present in the current body of scientific literature.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
No molecular modeling or dynamics simulation studies have been published that explore the conformational landscapes, potential energy surfaces, or dynamic behavior of [3,4'-Bipyridin]-5-amine, 6-methoxy-.
Prediction of Spectroscopic Signatures via Computational Methodologies
There is no available data from computational methodologies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) of [3,4'-Bipyridin]-5-amine, 6-methoxy-.
Computational Insights into Reaction Mechanisms and Pathways Involving [3,4'-Bipyridin]-5-amine, 6-methoxy-
Computational studies providing insights into the reaction mechanisms, transition states, and potential energy surfaces for reactions involving [3,4'-Bipyridin]-5-amine, 6-methoxy- have not been reported in the scientific literature.
Chemical Reactivity and Derivatization Strategies for 3,4 Bipyridin 5 Amine, 6 Methoxy
Regioselective Functionalization of the Bipyridine Scaffold
The bipyridine core of [3,4'-Bipyridin]-5-amine, 6-methoxy- presents several positions for functionalization. The electronic nature of the pyridine (B92270) rings, influenced by the nitrogen atoms and the substituents, dictates the preferred sites for electrophilic and nucleophilic attack.
Due to the electron-withdrawing nature of the nitrogen atoms, the pyridine rings are generally electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org Conversely, electrophilic substitution on the pyridine ring is generally challenging and requires harsh conditions. wikipedia.org However, the amino and methoxy (B1213986) substituents on one of the pyridine rings significantly influence its reactivity. The amino group at the 5-position and the methoxy group at the 6-position are electron-donating groups, which can activate the ring towards electrophilic substitution, although such reactions are less common for pyridines compared to benzene (B151609) derivatives.
The regioselectivity of functionalization can be directed by various strategies. For instance, C-H amidation of pyridines, catalyzed by rhodium, has been shown to be a viable method for introducing new functional groups. nih.gov The presence of existing substituents plays a crucial role in directing the position of the incoming group. nih.gov Furthermore, the formation of highly reactive intermediates like pyridynes can enable the introduction of substituents at specific positions that are otherwise difficult to access. nih.govrsc.orgrsc.org The generation of a 3,4-pyridyne intermediate from a suitably substituted pyridine allows for regioselective addition of nucleophiles. nih.govrsc.orgrsc.org
Table 1: Potential Sites for Regioselective Functionalization
| Position on Bipyridine Core | Potential Reaction Type | Influencing Factors |
|---|---|---|
| C2' and C6' (on the unsubstituted pyridine ring) | Nucleophilic substitution (e.g., Chichibabin reaction) | Electron-deficient nature of the pyridine ring. |
| C2, C4 (on the substituted pyridine ring) | Directed ortho-metalation, C-H activation | Directing effect of the amino and methoxy groups. |
Targeted Chemical Transformations of the Amine and Methoxy Moieties
The amine and methoxy groups are key functional handles for the derivatization of [3,4'-Bipyridin]-5-amine, 6-methoxy-.
Acylation, Alkylation, and Arylation Reactions of the Amine
The primary amino group at the 5-position is a versatile site for modification through acylation, alkylation, and arylation reactions.
Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine. brainly.invedantu.com Pyridine not only acts as a base to neutralize the HCl byproduct but can also catalyze the reaction. brainly.invedantu.com This reaction converts the amine into an amide, which can alter the electronic properties and steric hindrance of the molecule.
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. acs.orgresearchgate.net Transition-metal-free direct N-alkylation of aryl amines using alcohols has been reported, offering an environmentally benign approach. rsc.org The nitrogen atom of the amino group in 2-aminopyridine (B139424) can be selectively alkylated without affecting the pyridine nitrogen. researchgate.net
Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through cross-coupling reactions. The Chan-Lam coupling, for instance, allows for the N-arylation of amines using aryl boronic acids. researchgate.net
Table 2: Representative Transformations of the Amine Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | Amide |
| Alkylation | Benzyl alcohol, transition-metal-free conditions | Secondary Amine |
Strategic Modifications and Demethylation of the Methoxy Group
The methoxy group at the 6-position can also be a target for chemical modification, primarily through demethylation to reveal a hydroxyl group.
Demethylation: The cleavage of the methyl ether can be achieved using various reagents. A chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride in THF, which selectively cleaves the methoxy group on the pyridine ring over an anisole. thieme-connect.comthieme-connect.comelsevierpure.com Other common demethylating agents include boron tribromide (BBr3) and pyridinium (B92312) chloride, although these may offer less regioselectivity. google.com The resulting hydroxyl group can then serve as a point for further functionalization, such as etherification or esterification.
Heterocyclic Ring Transformations and Annulation Reactions of the Bipyridine System
The bipyridine scaffold of [3,4'-Bipyridin]-5-amine, 6-methoxy- can be elaborated into more complex, fused heterocyclic systems through annulation reactions. These transformations can significantly alter the molecule's three-dimensional structure and properties.
Diels-Alder reactions of bipyridine precursors, such as 5,5'-bi-1,2,4-triazines, with enamines can lead to the synthesis of annulated 2,2'-bipyridine (B1663995) analogues. mdpi.comnih.gov This approach allows for the construction of additional rings onto the bipyridine core. mdpi.comnih.gov Furthermore, direct synthesis of ring-fused quinolines and pyridines can be achieved through manganese-catalyzed reactions of γ-amino alcohols with ketones or secondary alcohols, suggesting pathways for constructing fused systems from appropriately functionalized bipyridines. rsc.org Such strategies could potentially be adapted to [3,4'-Bipyridin]-5-amine, 6-methoxy- to create novel polycyclic aromatic systems.
Exploration of [3,4'-Bipyridin]-5-amine, 6-methoxy- as a Versatile Synthetic Building Block
The diverse reactivity of its functional groups and the bipyridine core makes [3,4'-Bipyridin]-5-amine, 6-methoxy- a valuable and versatile building block in organic synthesis. The ability to selectively functionalize the amino and methoxy groups, as well as specific positions on the pyridine rings, allows for the systematic modification of its structure.
This compound can serve as a scaffold for the development of libraries of compounds with potential applications in medicinal chemistry, materials science, and catalysis. nih.govpreprints.org The bipyridine unit is a well-known ligand in coordination chemistry, and derivatives of this compound could be used to create novel metal complexes with interesting catalytic or photophysical properties. elsevierpure.comnih.gov The strategic derivatization of the amine and methoxy groups can be used to tune the electronic and steric properties of the resulting ligands, thereby influencing the characteristics of the corresponding metal complexes.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| [3,4'-Bipyridin]-5-amine, 6-methoxy- |
| 2-aminopyridine |
| 2,2'-bipyridine |
| 4,4'-bipyridine (B149096) |
| 2-chloropyridine |
| 3-nitropyridine |
| 2,6-dibromopyridine |
| 4-hydroxypyridine |
| Anisole |
Coordination Chemistry of 3,4 Bipyridin 5 Amine, 6 Methoxy
Ligand Design Principles and Chelation Properties of the Bipyridine Amine Framework
The design of [3,4'-Bipyridin]-5-amine, 6-methoxy- incorporates several key features that dictate its coordination properties. As a 3,4'-bipyridine (B8713429), it is an unsymmetrical ligand, meaning the two pyridine (B92270) rings are linked at non-equivalent positions. This inherent asymmetry can lead to the formation of complexes with lower symmetry and potentially unique reactivity compared to those with more common 2,2'- or 4,4'-bipyridine (B149096) ligands.
The nitrogen atoms in the two pyridine rings possess lone pairs of electrons, making them potential coordination sites. However, unlike 2,2'-bipyridine (B1663995), which acts as a classic chelating ligand by forming a stable five-membered ring with a metal ion, 3,4'-bipyridine is sterically hindered from chelating to a single metal center in a mononuclear complex. Instead, it is expected to act as a monodentate or, more commonly, a bridging ligand, connecting two different metal centers. This bridging capability makes it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs).
The chelation properties are further influenced by the substituents on one of the pyridine rings: an amine (-NH₂) group at the 5-position and a methoxy (B1213986) (-OCH₃) group at the 6-position. The amine group is an electron-donating group through resonance, increasing the electron density on the pyridine ring and potentially enhancing the basicity of the adjacent nitrogen atom. The methoxy group is also electron-donating. These electronic effects can influence the strength of the metal-ligand bond. nih.govfrontiersin.org The presence of the amine group also introduces the possibility of secondary interactions, such as hydrogen bonding, which can play a crucial role in the solid-state packing of the resulting metal complexes.
Synthesis and Comprehensive Characterization of Metal Complexes with [3,4'-Bipyridin]-5-amine, 6-methoxy-
The synthesis of metal complexes with [3,4'-Bipyridin]-5-amine, 6-methoxy- would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.
Transition metal complexes of [3,4'-Bipyridin]-5-amine, 6-methoxy- are expected to form readily with a variety of metals such as ruthenium, iron, copper, and palladium. acs.orgacs.orgwikipedia.org A general synthetic route would involve mixing a solution of the ligand with a solution of a transition metal salt (e.g., RuCl₃·xH₂O, FeCl₂·4H₂O, Cu(NO₃)₂·3H₂O, or PdCl₂) and allowing the complex to crystallize.
Given the bridging nature of the 3,4'-bipyridine backbone, the resulting structures are likely to be polynuclear or coordination polymers. For instance, with a metal that favors octahedral geometry, one-dimensional chains of the type -[M(L)₂(X)₂]-n (where L is the bipyridine ligand and X is an ancillary ligand like a halide) could be formed, with the [3,4'-Bipyridin]-5-amine, 6-methoxy- ligands bridging the metal centers. The amine and methoxy groups would likely influence the packing of these chains through intermolecular interactions.
Hypothetical Data Table for Transition Metal Complexes
| Complex Formula | Metal Ion | Expected Geometry | Potential Color |
| {[Ru(C₁₁H₁₁N₃O)Cl₂]}n | Ru(II) | Octahedral | Red-Brown |
| {Fe(C₁₁H₁₁N₃O)₂(H₂O)₂₂}n | Fe(II) | Octahedral | Yellow-Orange |
| {[Cu(C₁₁H₁₁N₃O)(NO₃)₂]}n | Cu(II) | Distorted Octahedral | Blue-Green |
| [Pd(C₁₁H₁₁N₃O)Cl₂] (assuming monodentate coordination) | Pd(II) | Square Planar | Yellow |
Main group metals, such as those from the s-block and p-block, also form coordination compounds. nih.gov The coordination chemistry of [3,4'-Bipyridin]-5-amine, 6-methoxy- with main group metals like magnesium, calcium, or tin would likely be governed by a combination of electrostatic interactions and the preference of these metals for specific coordination numbers and geometries.
The coordination modes would again be predominantly bridging, leading to extended structures. For example, reaction with alkaline earth metal halides might yield coordination polymers where the metal ions are linked by the bipyridine ligands, and the coordination sphere is completed by solvent molecules or the counter-ions. The geometry around the main group metal would depend on its size and coordination number, ranging from tetrahedral to octahedral.
Spectroscopic and Structural Analysis of Metal-Ligand Interactions in Derived Complexes
A comprehensive characterization of the metal complexes of [3,4'-Bipyridin]-5-amine, 6-methoxy- would involve a combination of spectroscopic and structural techniques.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the pyridine ring stretching modes upon coordination would be indicative of metal-ligand bond formation. The N-H stretching frequencies of the amine group might also shift upon coordination or due to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complexes in solution. Coordination of the ligand to a metal would cause shifts in the proton and carbon signals of the pyridine rings.
UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes would be expected to show ligand-centered π-π* transitions as well as metal-to-ligand charge transfer (MLCT) bands. nih.govacs.org The energy of these bands would be influenced by the nature of the metal, its oxidation state, and the substituents on the ligand.
Hypothetical Spectroscopic Data
| Technique | Free Ligand (Expected) | Coordinated Ligand (Hypothetical Shift) |
| IR (cm⁻¹) | C=N stretch: ~1580, N-H stretch: ~3400, 3300 | C=N stretch: shift to higher or lower frequency, N-H stretch: broadening and shift due to H-bonding |
| ¹H NMR (ppm) | Aromatic protons: 7.0-9.0, NH₂ protons: ~5.0 | Aromatic protons: significant shifts upon coordination, NH₂ protons: potential broadening and shift |
| UV-Vis (nm) | π-π* transitions: < 350 | π-π* transitions: slight shift, New MLCT bands in the visible region for transition metal complexes |
Theoretical Studies on Metal-Ligand Bonding, Complex Stability, and Electronic Properties
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of coordination complexes. nih.govresearchgate.net For complexes of [3,4'-Bipyridin]-5-amine, 6-methoxy-, DFT calculations could be employed to:
Optimize Geometries: Predict the most stable structures of the metal complexes, including bond lengths and angles, which can be compared with experimental X-ray data.
Analyze Metal-Ligand Bonding: Investigate the nature of the interaction between the metal and the ligand, including the contributions of σ-donation and π-backbonding. The Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and the strength of the coordination bonds.
Calculate Spectroscopic Properties: Simulate IR, NMR, and UV-Vis spectra to aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions. nih.govacs.org
Determine Complex Stability: Calculate the binding energies between the metal and the ligand to assess the thermodynamic stability of the complexes.
Evaluate Electronic Properties: Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and electronic properties of the complex. The electron-donating amine and methoxy groups are expected to raise the energy of the HOMO, potentially affecting the electronic properties of the complex. nih.govnih.gov
Exploration of 3,4 Bipyridin 5 Amine, 6 Methoxy in Advanced Materials and Catalysis Academic Frameworks
Integration into Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
Bipyridine derivatives are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular structures due to their excellent coordinating ability with a wide range of metal ions. The divergent nature of the two pyridine (B92270) rings in a bipyridine ligand allows them to bridge metal centers, forming extended one-, two-, or three-dimensional networks.
For [3,4'-Bipyridin]-5-amine, 6-methoxy-, the nitrogen atoms on both pyridine rings could serve as coordination sites. The presence of the amine (-NH2) and methoxy (B1213986) (-OCH3) groups could further influence the assembly process. The amine group, for instance, can participate in hydrogen bonding interactions, which can direct the formation of the supramolecular architecture and reinforce the final framework. The methoxy group could influence the solubility of the ligand and the electronic environment of the coordination site.
However, a thorough search of crystallographic and chemical databases yields no specific examples of MOFs or supramolecular assemblies constructed using [3,4'-Bipyridin]-5-amine, 6-methoxy- as a primary or secondary ligand. Future research in this area would involve synthesizing the ligand and exploring its coordination chemistry with various metal salts under solvothermal conditions to determine its capability to form crystalline frameworks.
Potential Applications as Ligands in Homogeneous and Heterogeneous Catalysis
The field of catalysis heavily relies on ligands that can stabilize metal centers and electronically tune their reactivity. Bipyridine-based ligands are ubiquitous in both homogeneous and heterogeneous catalysis, finding use in reactions such as cross-coupling, polymerization, and oxidation.
The specific electronic and steric profile of [3,4'-Bipyridin]-5-amine, 6-methoxy- makes it a candidate for investigation as a catalyst ligand. The two pyridine nitrogens can chelate or bridge metal centers, while the amine and methoxy substituents can donate electron density to the metal, potentially enhancing its catalytic activity. If integrated into a solid support like a MOF or polymer, it could serve as a ligand in heterogeneous catalysis, offering the benefits of catalyst recyclability and stability.
Currently, there are no published reports detailing the application of this specific compound in any catalytic system. Experimental validation would be required to assess its performance, including catalyst loading, turnover number (TON), and turnover frequency (TOF) in benchmark catalytic reactions.
Theoretical Considerations for Optoelectronic Properties and Functionality in Materials Science
The optoelectronic properties of organic molecules are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The extended π-system of the bipyridine core, combined with the influence of electron-donating amine and methoxy groups, suggests that [3,4'-Bipyridin]-5-amine, 6-methoxy- could possess interesting photophysical properties.
Theoretical calculations, such as those based on Density Functional Theory (DFT), would be the first step in exploring these properties. Such studies could predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap (which relates to the absorption and emission wavelengths), and the charge distribution within the molecule. These computational insights could guide the synthesis of new materials with tailored optoelectronic characteristics.
As of now, no computational or experimental studies on the photophysical or electronic properties of [3,4'-Bipyridin]-5-amine, 6-methoxy- have been reported in the literature.
Development of Chemosensors and Molecular Probes Based on Chemical Recognition Principles
Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as color or fluorescence. Bipyridine units are often incorporated into chemosensors because their nitrogen atoms can act as binding sites for metal ions or other analytes. The binding event alters the electronic structure of the bipyridine, leading to a change in its photophysical properties.
The structure of [3,4'-Bipyridin]-5-amine, 6-methoxy- contains potential binding sites (pyridine and amine nitrogens) and a fluorophoric core, making it a plausible candidate for chemosensor development. For example, its fluorescence might be quenched or enhanced upon binding to a specific metal cation. The selectivity could be tuned by modifying the structure.
This area, like the others, remains unexplored for this particular compound. Research would need to be undertaken to synthesize the molecule and screen its response to a variety of potential analytes (e.g., metal ions, anions, small organic molecules) using spectroscopic techniques like UV-Vis and fluorescence spectroscopy to determine its sensing capabilities.
Future Directions and Emerging Research Avenues for 3,4 Bipyridin 5 Amine, 6 Methoxy
Novel and Sustainable Synthetic Methodologies for Accessing [3,4'-Bipyridin]-5-amine, 6-methoxy- and its Derivatives
The future synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy- and its analogs will likely focus on principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. rsc.org Traditional methods for constructing bipyridine skeletons often rely on stoichiometric coupling reagents and harsh reaction conditions. nih.gov Emerging research is geared towards overcoming these limitations.
Key Future Research Thrusts:
Catalytic C-H Activation: Direct C-H bond activation and functionalization of pyridine (B92270) rings represent a highly atom-economical approach. preprints.org Future methodologies could focus on the selective C-H coupling of a suitably substituted pyridine precursor to form the bipyridine core, bypassing the need for pre-functionalized starting materials like halogenated pyridines. preprints.org
Earth-Abundant Metal Catalysis: A shift from precious metal catalysts (e.g., palladium) to more abundant and less toxic metals like chromium, iron, or copper is a significant trend in sustainable synthesis. rsc.orgresearchgate.net Research into chromium-catalyzed acceptorless dehydrogenative coupling, for instance, has shown promise for creating heterocyclic compounds with the release of only water and hydrogen gas as by-products. rsc.org
Multicomponent Reactions: Designing one-pot, multicomponent reactions for the de novo synthesis of the substituted pyridine rings is another promising avenue. nih.gov These reactions offer high efficiency by forming several bonds in a single operation, reducing waste and purification steps. nih.gov
Flow Chemistry and Photochemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. Photochemical methods, including photochemically-mediated cyclizations, provide novel pathways for forming heterocyclic systems under mild conditions. beilstein-journals.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies for Bipyridine Derivatives
| Methodology | Advantages | Potential Challenges | Catalyst Examples |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) | High yields, good functional group tolerance. mdpi.com | Use of precious metals (e.g., Palladium), pre-functionalization of substrates required. preprints.orgmdpi.com | Pd(OAc)₂, PdCl₂(PhCN)₂. nih.govmdpi.com |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization. preprints.org | Regioselectivity control, requires specific directing groups. | Ru complexes, Dinuclear palladium pincer complexes. nih.govpreprints.org |
| Dehydrogenative Coupling | Environmentally benign (water and H₂ as byproducts), atom economical. rsc.org | May require high temperatures, catalyst stability. | CrCl₂ with bipyridine ligands. rsc.org |
| [4+2] Cycloadditions | Access to diverse substitution patterns, de novo ring synthesis. nih.gov | Limited availability and stability of some diene/dienophile precursors. nih.gov | N/A (Often thermal or catalyst-free) |
| Nucleophilic Aromatic Substitution (SNAr) | Mild reaction conditions, useful for late-stage functionalization. acs.org | Requires activated substrates (e.g., trimethylammonium groups). acs.org | N/A (Reagent-based) |
Advanced Computational Approaches and Machine Learning for Property and Reactivity Prediction
The integration of computational chemistry and machine learning (ML) is set to revolutionize the study of molecules like [3,4'-Bipyridin]-5-amine, 6-methoxy-. These in silico tools can accelerate the discovery process by predicting molecular properties and reactivity, thereby guiding experimental efforts and reducing trial-and-error approaches. nih.govnurixtx.com
Key Future Research Thrusts:
Quantum Chemical Calculations: Density Functional Theory (DFT) will be instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of the title compound and its derivatives. These calculations can predict key parameters like HOMO-LUMO gaps, which are crucial for designing applications in electronics and photochemistry. acs.org
Machine Learning for Property Prediction: ML models, trained on large datasets of chemical structures and their measured properties, can predict a wide range of characteristics for novel compounds. aaai.orgpaperswithcode.com For [3,4'-Bipyridin]-5-amine, 6-methoxy-, ML can be used to forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for potential pharmaceutical applications, as well as physical properties like solubility and permeability. nih.govnurixtx.com
Reactivity and Regioselectivity Prediction: ML models are increasingly being used to predict the outcomes of chemical reactions, including regioselectivity. nih.gov For instance, predicting the most likely site for further functionalization on the bipyridine scaffold can guide the synthesis of new derivatives. nih.gov This is particularly valuable for complex heterocycles where multiple reaction sites are possible. acs.org
Generative Models for Molecular Design: Advanced ML techniques, such as generative adversarial networks (GANs), can be employed to design new derivatives of [3,4'-Bipyridin]-5-amine, 6-methoxy- with optimized properties for specific applications.
Table 2: Predicted Properties and Computational Tools
| Property to Predict | Computational Method | Potential Impact |
|---|---|---|
| Electronic Properties (HOMO/LUMO) | Density Functional Theory (DFT) | Design of optoelectronic materials, prediction of photochemical reactivity. |
| Solubility & Permeability | Machine Learning (e.g., Graph Neural Networks). nurixtx.com | Guidance for formulation in materials science and medicinal chemistry. nurixtx.com |
| Reaction Site Selectivity | ML (e.g., Random Forest models). nih.gov | Efficient synthetic planning for creating libraries of derivatives. nih.gov |
| Binding Affinity to Biological Targets | Molecular Docking, Molecular Dynamics. unimi.it | Prioritization of compounds for screening in drug discovery. |
| Spectroscopic Signatures (NMR, UV-Vis) | DFT, Time-Dependent DFT (TD-DFT) | Aid in structural characterization and interpretation of experimental data. |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
Future research will likely delve into the less explored reactivity of the [3,4'-Bipyridin]-5-amine, 6-methoxy- scaffold, moving beyond conventional transformations. The interplay between the two pyridine rings and the influence of the methoxy (B1213986) and amine substituents could lead to novel chemical behaviors.
Key Future Research Thrusts:
Photoredox Catalysis: The bipyridine core is a well-known ligand in photoredox catalysts. Investigating the intrinsic photochemical and electrochemical properties of [3,4'-Bipyridin]-5-amine, 6-methoxy- itself could reveal capabilities as a metal-free photocatalyst or as a tunable ligand that influences the catalytic properties of a metal center.
Radical Chemistry: The electron-rich nature of the substituted pyridine ring may facilitate single-electron transfer (SET) processes, opening avenues for radical-mediated transformations. Exploring its behavior in radical C-H functionalization could lead to novel derivatization strategies. nih.gov
Non-innocent Ligand Behavior: When complexed with a metal, the bipyridine ligand can be redox-active, participating directly in chemical reactions rather than acting as a passive spectator. The electronic properties conferred by the amine and methoxy groups could modulate this "non-innocent" behavior, creating unique catalytic systems.
Supramolecular Chemistry and Self-Assembly: The hydrogen bonding capabilities of the amine group, combined with the metal-coordinating ability of the pyridine nitrogens, make this molecule an excellent candidate for constructing complex supramolecular architectures through self-assembly.
Rational Design of Next-Generation Functional Materials Utilizing the Bipyridine Scaffold
The rational design of new materials is a major frontier where [3,4'-Bipyridin]-5-amine, 6-methoxy- can serve as a fundamental building block. rsc.org By leveraging its unique electronic and coordinating properties, a new generation of functional materials can be envisioned. acs.orgnih.gov
Key Future Research Thrusts:
Luminescent Materials and Sensors: Bipyridine-containing structures are often highly luminescent. acs.org By modifying the substituents on the [3,4'-Bipyridin]-5-amine, 6-methoxy- scaffold, it may be possible to tune the emission wavelength and quantum yield, leading to new fluorescent probes for biological imaging or chemosensors for detecting metal ions or other analytes.
Organic Electronics: The extended π-system of the bipyridine core makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The amine and methoxy groups can be used to fine-tune the energy levels of the molecular orbitals to improve device performance.
Metal-Organic Frameworks (MOFs): As a multitopic ligand, derivatives of [3,4'-Bipyridin]-5-amine, 6-methoxy- can be used as linkers to construct porous MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Smart Materials: Incorporating the bipyridine unit into polymers or foldamers could lead to "smart" materials that respond to external stimuli such as light, pH, or the presence of metal ions. nih.gov Such materials could find use in areas like controlled drug release or rewritable data recording. acs.org
Table 3: Potential Functional Materials Derived from the Bipyridine Scaffold
| Material Class | Key Feature of Scaffold | Target Application |
|---|---|---|
| Chemosensors | Nitrogen atoms for metal binding; tunable fluorescence. | Environmental monitoring (heavy metal detection), medical diagnostics. |
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation; electron-donating groups for HOMO/LUMO tuning. | Display technology, solid-state lighting. |
| Metal-Organic Frameworks (MOFs) | Rigid structure, multiple coordination sites. | Gas storage (H₂, CO₂), catalysis, chemical separations. |
| Stimuli-Responsive Polymers | pH-sensitive amine group, metal-coordinating ability. nih.gov | Drug delivery systems, self-healing materials. nih.gov |
| Photocatalysts | Ability to form stable complexes with catalytically active metals. | Solar fuel production, organic synthesis. |
Q & A
Basic: What are the recommended synthetic routes for [3,4'-Bipyridin]-5-amine, 6-methoxy-?
Methodological Answer:
The synthesis of [3,4'-Bipyridin]-5-amine, 6-methoxy- can be approached via catalytic hydrogenation or coupling reactions. For example, nitro-group reduction using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere is effective for analogous pyridinamine derivatives (e.g., 6-(difluoromethoxy)pyridin-3-amine synthesis achieved 105% yield via this method ). Alternatively, Suzuki-Miyaura coupling may integrate bipyridinyl fragments by reacting halogenated pyridine intermediates with boronic acids. Reaction optimization (base, temperature, time) is critical, as seen in dithiazolylidene-pyridinamine syntheses .
Key Considerations:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Monitor reaction progress using TLC or HPLC (retention time ~8–12 min for similar amines ).
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the bipyridinyl region (δ 6.5–8.5 ppm). Amine protons may appear broad due to exchange .
- HPLC-MS: Confirm molecular ion ([M+H]⁺) using electrospray ionization (ESI) and compare retention times with standards.
- Elemental Analysis: Validate C, H, N content (±0.3% deviation from theoretical values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
